molecular formula C12H8ClFN2O2S B12184882 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid CAS No. 926231-03-0

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

Cat. No.: B12184882
CAS No.: 926231-03-0
M. Wt: 298.72 g/mol
InChI Key: BWDNWVNQQGNSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position, a sulfanyl group at the 2-position, and a carboxylic acid group at the 4-position The compound also features a 4-fluorobenzyl group attached to the sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 5-position can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative.

    Addition of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached to the sulfanyl group via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester precursor or direct carboxylation of a suitable intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Amines, alkoxides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, sulfanyl, and carboxylic acid groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylic acid
  • 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
  • 5-Chloro-2-[(4-bromobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

Uniqueness

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

926231-03-0

Molecular Formula

C12H8ClFN2O2S

Molecular Weight

298.72 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H8ClFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18)

InChI Key

BWDNWVNQQGNSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.